molecular formula C8H4FNOS B1331106 4-Fluorobenzoyl isothiocyanate CAS No. 78225-74-8

4-Fluorobenzoyl isothiocyanate

Cat. No.: B1331106
CAS No.: 78225-74-8
M. Wt: 181.19 g/mol
InChI Key: GZMSWUYBYCVYKI-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzoyl isothiocyanate, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-Fluorobenzoyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Target of Action

4-Fluorobenzoyl isothiocyanate (4-FBITC) is a synthetic compound that has been shown to interact with various biological targets. Isothiocyanates, the class of compounds to which 4-FBITC belongs, are known to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .

Mode of Action

Isothiocyanates, in general, are known to bind to nucleophiles, such as the –NH2 group or the –SH group This suggests that 4-FBITC may interact with its targets through covalent bonding, leading to changes in the function of these targets

Biochemical Pathways

Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention . .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that 4-FBITC may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Isothiocyanates are known to have anticarcinogenic, anti-inflammatory, and antioxidative properties . This suggests that 4-FBITC may have similar effects, but further studies are needed to confirm this.

Action Environment

The action of 4-FBITC may be influenced by various environmental factors. For example, the pH of the environment can affect the formation of isothiocyanates from their precursors . Additionally, the presence of certain cofactors can influence the reaction of isothiocyanates with their targets

Safety and Hazards

While specific safety data for 4-Fluorobenzoyl isothiocyanate was not found, it is generally advised to avoid breathing mist/vapors/spray, avoid contact with eyes, skin, or clothing, and to use only under a chemical fume hood .

Future Directions

The future development of new optimized antibacterial delivery systems could involve the use of 4-Fluorobenzoyl isothiocyanate . The physicochemical and biological features of highly substituted pyrazoles, such as this compound, can be improved by their encapsulation in dendrimer nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: Reacts with compounds containing active hydrogen atoms to form addition products.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to form thiourea derivatives.

    Bases: Such as pyridine, used to facilitate the reaction with potassium thiocyanate.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products

    Thiourea Derivatives: Formed from reactions with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl isothiocyanate: The parent compound without the fluorine substitution.

    4-Chlorobenzoyl isothiocyanate: Similar structure with a chlorine atom instead of fluorine.

    4-Methylbenzoyl isothiocyanate: Contains a methyl group at the para position.

Uniqueness

4-Fluorobenzoyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

4-fluorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMSWUYBYCVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290147
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78225-74-8
Record name NSC67049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (69 mg, yield 85%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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1 mL
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1 mL
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Synthesis routes and methods II

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (65 mg, yield 83%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (64 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-Fluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methylaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (35 mg, yield 44%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (68 mg, yield 86%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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